molecular formula C9H13N3O4 B583196 2'-Deoxy Cytidine-5,6-d2 CAS No. 1186526-91-9

2'-Deoxy Cytidine-5,6-d2

Cat. No. B583196
M. Wt: 229.232
InChI Key: CKTSBUTUHBMZGZ-AQAQJVFASA-N
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Description

“2’-Deoxy Cytidine-5,6-d2” is a stable, isotopically labeled deoxycytidine analogue that is commonly used in biochemical research and drug development . It is the labelled analogue of 2’-Deoxy Cytidine, which is a deoxyribonucleoside used as an Eg5 kinesin modulator with antiproliferative and apoptosis-inducing activity .

Scientific Research Applications

Understanding Metabolites in Cancer Treatment

Research on deoxycytidine analogs, including 2'-deoxy cytidine-5,6-d2, highlights their critical role in anticancer and antiviral therapies. These compounds undergo rapid deamination into relatively inactive deoxyuridine analogs, yet they can still impact treatment outcomes by interfering with nucleic acid synthesis and polymerase activities (Jansen et al., 2011). The formation of these metabolites suggests their potential significance in therapy effectiveness, emphasizing the need for further exploration of their pharmacological activities.

Epigenetic Modulation in Gene Expression

The application of 2'-deoxy cytidine analogs like 5-Aza-2′-deoxycytidine (AzaD) in epigenetic modulation demonstrates their ability to activate silenced genes through promoter demethylation. However, AzaD's influence on gene expression extends beyond DNA demethylation, affecting gene regulation in complex and context-dependent manners. This variability in gene expression response underlines the multifaceted role of AzaD in therapeutic contexts, including its potential in treating diseases with underlying epigenetic dysregulation (Seelan et al., 2018).

Antimetabolite Mechanisms in DNA Interaction

Antimetabolites like 2'-deoxy cytidine-5,6-d2 play a crucial role in cancer chemotherapy by mimicking natural nucleosides and disrupting DNA synthesis. Their incorporation into DNA affects the stability and function of the genetic material, thereby inhibiting the proliferation of cancer cells. Understanding the structural and thermodynamic impacts of these analogs on DNA provides valuable insights into their anticancer mechanisms and aids in the development of more effective treatments (Gmeiner, 2002).

Novel Formulations for Enhanced Therapeutic Efficacy

Modifications to deoxycytidine analogs, aimed at improving their stability and cellular uptake, have led to the development of prodrugs and other novel formulations. These efforts seek to enhance the therapeutic levels of the drugs while minimizing side effects and overcoming resistance mechanisms. Such modifications promise to improve the efficacy and safety of treatments for various cancers, pointing towards the continuous evolution of nucleoside analogs in clinical oncology (Moysan et al., 2013).

properties

CAS RN

1186526-91-9

Product Name

2'-Deoxy Cytidine-5,6-d2

Molecular Formula

C9H13N3O4

Molecular Weight

229.232

IUPAC Name

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D

InChI Key

CKTSBUTUHBMZGZ-AQAQJVFASA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

synonyms

1-(2-Deoxy-β-D-ribofuranosyl)cytosine-d2;  4-Amino-1-(2-deoxy-β-D-erythro_x000B_-pentofuranosyl)-2(1H)-pyrimidinone-d2;  Cytosine Deoxyribonucleoside-d2;  Cytosine Deoxyriboside-d2;  Deoxycytidine-d2;  Deoxyribose Cytidine-d2; 

Origin of Product

United States

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